

Bafilomycin C1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bafilomycin C1*

Cat. No.: *B15558859*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin C1 is a macrolide antibiotic derived from *Streptomyces* species.[1] It belongs to a class of potent and specific inhibitors of vacuolar-type H⁺-ATPases (V-ATPases), which are crucial proton pumps responsible for the acidification of intracellular compartments such as lysosomes and endosomes.[1][2] This inhibitory action disrupts cellular processes reliant on acidic environments, including autophagy, protein degradation, and receptor recycling, making **Bafilomycin C1** a valuable tool in cell biology research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **Bafilomycin C1**, complete with detailed experimental protocols and pathway diagrams to facilitate its use in a research setting.

Structure and Chemical Properties

Bafilomycin C1 is a complex macrolide with a 16-membered lactone ring.[3] Its intricate structure is responsible for its specific interaction with the V-ATPase complex.

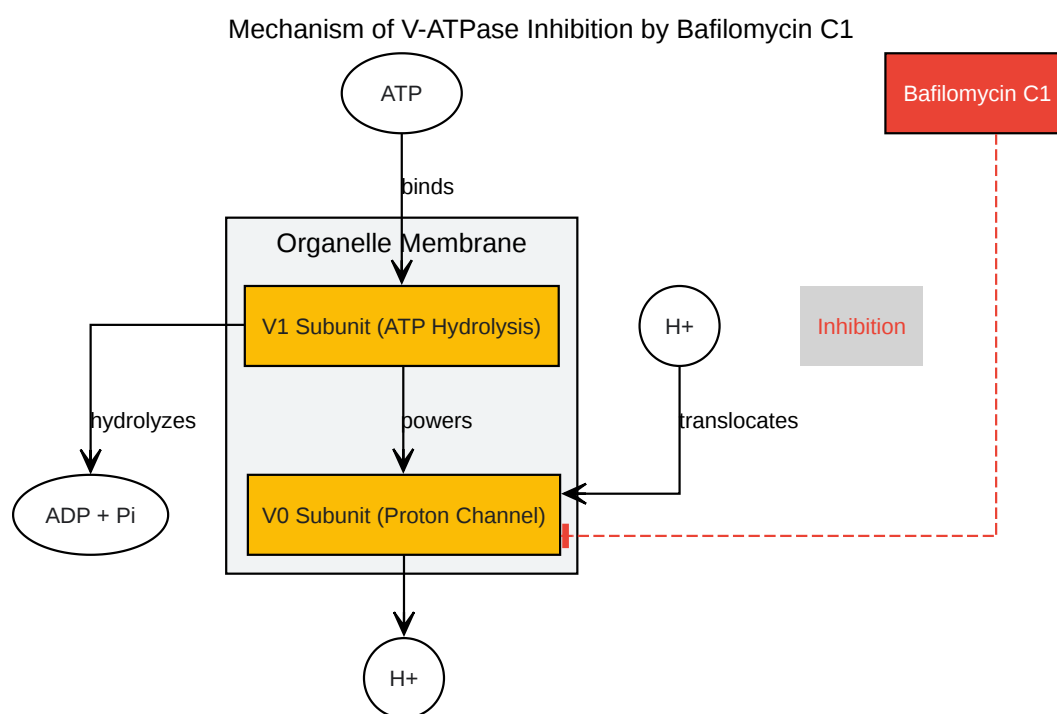
Table 1: Chemical and Physical Properties of **Bafilomycin C1**

Property	Value	Reference(s)
CAS Number	88979-61-7	[2][4][5][6][7][8][9][10]
Molecular Formula	C39H60O12	[4][5][7][8][10]
Molecular Weight	720.9 g/mol	[5][6][10]
IUPAC Name	(2E)-4-[[[(2R,4R,5S,6R)-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(propan-2-yl)oxan-4-yl]oxy]-4-oxobut-2-enoic acid	[4][10]
SMILES String	C--INVALID-LINK--C)--INVALID-LINK----INVALID-LINK--=O)=O)C1">C@H--INVALID-LINK----INVALID-LINK--=C/C(C)=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C2)=O)([H])--INVALID-LINK--OC">C@@HC	[4][10]
Appearance	Powder	[10]
Solubility	Soluble in DMSO, ethanol, methanol, and dimethyl formamide. Poor water solubility.	[4][6][10]
Purity	>95% (commercially available)	[6][7]
Storage	Store at -20°C as a powder. Solutions are unstable and should be prepared fresh.	[2][10]

Mechanism of Action: V-ATPase Inhibition

Bafilomycin C1 exerts its biological effects primarily through the potent and specific inhibition of V-ATPases.[1][2] These multi-subunit enzymes are responsible for pumping protons across membranes, thereby acidifying various intracellular organelles.[4]

Bafilomycin C1 binds to the V0 subunit of the V-ATPase complex, which forms the proton-translocating pore within the membrane.[4] This binding event physically obstructs the proton channel, preventing the translocation of H⁺ ions and leading to a rapid increase in the pH of the target organelle.[4] This disruption of the proton gradient has profound consequences for a multitude of cellular functions.



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Bafilomycin C1 blocks the V0 subunit of V-ATPase.

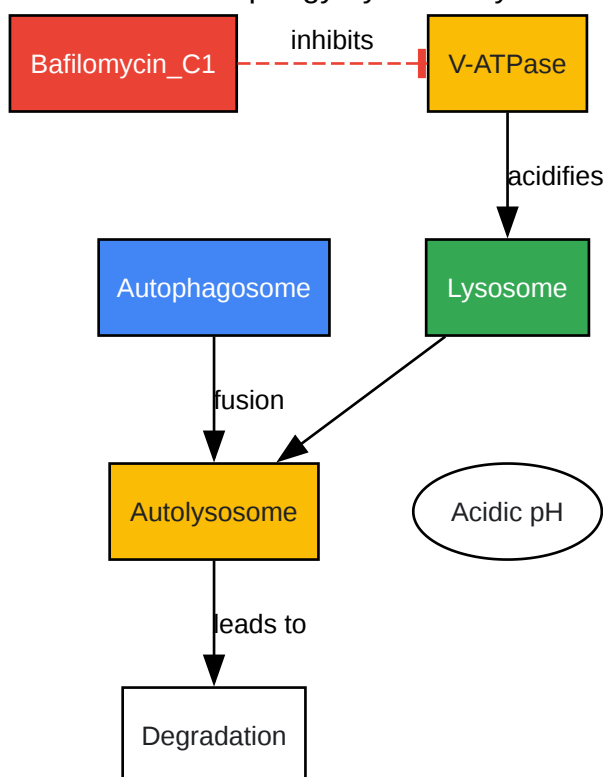
Biological Activities and Signaling Pathways

The inhibition of V-ATPase by **Bafilomycin C1** triggers a cascade of downstream effects, impacting several critical cellular signaling pathways.

Autophagy Inhibition

Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. By neutralizing the lysosomal pH, **Bafilomycin C1** prevents the activation of these enzymes, thereby blocking the final degradation step of autophagy. This leads to an accumulation of autophagosomes within the cell.

Inhibition of Autophagy by Bafilomycin C1



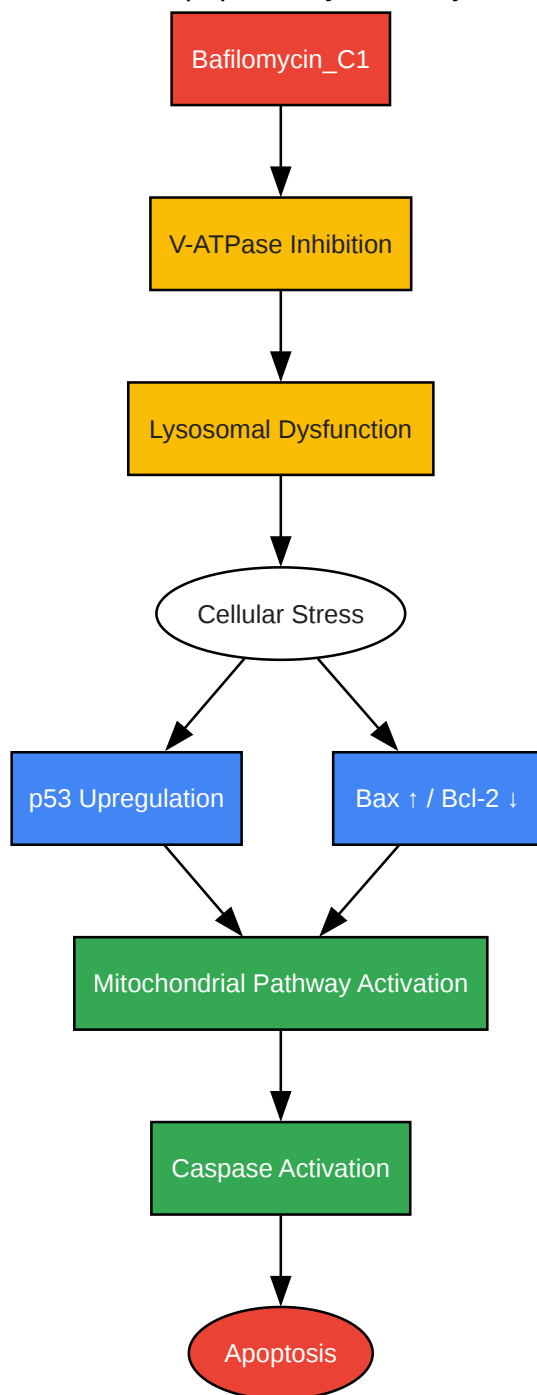
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Bafilomycin C1 blocks autophagic degradation.

Induction of Apoptosis

Bafilomycin C1 has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[1] The underlying mechanisms are multifaceted and can involve the intrinsic (mitochondrial) pathway. By disrupting lysosomal function, **Bafilomycin C1** can induce cellular stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the downregulation of anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis. Furthermore, **Bafilomycin C1** can increase the expression of the tumor suppressor protein p53, which can also contribute to the apoptotic response.

Induction of Apoptosis by Bafilomycin C1



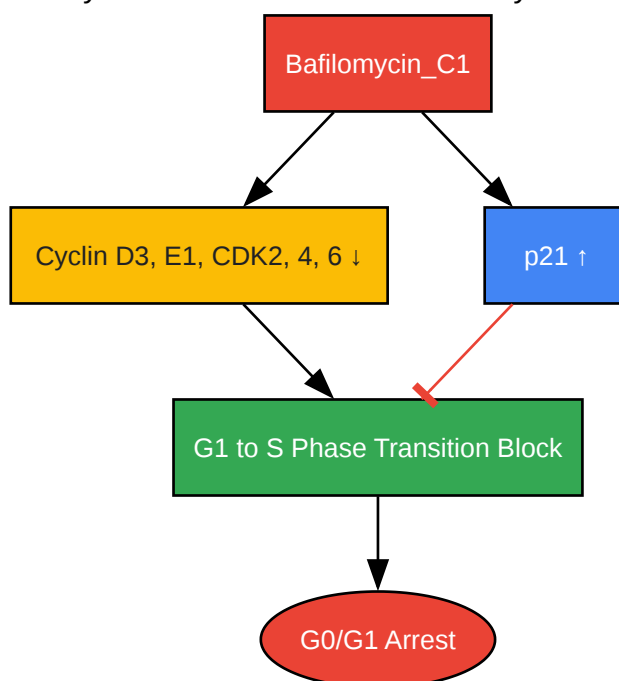
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Apoptotic signaling cascade induced by **Bafilomycin C1**.

Cell Cycle Arrest

In addition to inducing apoptosis, **Bafilomycin C1** can cause cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[1] This effect is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, and the upregulation of the cyclin-dependent kinase inhibitor p21.[1]

Bafilomycin C1-Induced G0/G1 Cell Cycle Arrest



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Mechanism of **Bafilomycin C1**-induced cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of **Bafilomycin C1**.

V-ATPase Inhibition Assay (Biochemical)

This protocol describes a method to measure the V-ATPase activity in isolated membrane fractions by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

- Membrane fraction containing V-ATPase (e.g., from yeast vacuoles or mammalian lysosomes)
- **Bafilomycin C1** stock solution (1 mM in DMSO)
- Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.003% C12E10
- ATP solution (100 mM)
- Malachite Green Reagent
- Phosphate Standard solution

Procedure:

- Prepare serial dilutions of **Bafilomycin C1** in DMSO.
- In a 96-well plate, add 5 μ L of the **Bafilomycin C1** dilutions or DMSO (vehicle control) to triplicate wells.
- Add 85 μ L of Assay Buffer containing the membrane fraction (typically 5-10 μ g of protein) to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μ L of 100 mM ATP to each well (final concentration 10 mM).
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding 100 μ L of Malachite Green Reagent.

- Incubate at room temperature for 15 minutes to allow color development.
- Measure the absorbance at 620 nm using a plate reader.
- Calculate the amount of Pi released using a phosphate standard curve. V-ATPase activity is expressed as nmol Pi/min/mg protein.

Autophagy Flux Assay by Western Blot for LC3-II

This protocol measures the autophagic flux by assessing the accumulation of LC3-II in the presence and absence of **Bafilomycin C1**.

Materials:

- Cell line of interest
- Complete cell culture medium
- **Bafilomycin C1** stock solution (100 μ M in DMSO)
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-LC3B, anti- β -actin
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with the desired experimental conditions. For the last 2-4 hours of treatment, add **Bafilomycin C1** to a final concentration of 100 nM to a subset of wells. Include a vehicle control (DMSO).
- Harvest the cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes.

- Lyse the cell pellets in RIPA buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE (15% acrylamide gel is recommended for resolving LC3-I and LC3-II).
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
- Quantify the band intensities. Autophagic flux is determined by the difference in the LC3-II/actin ratio between **Bafilomycin C1**-treated and untreated cells.

Apoptosis Assay by Western Blot for Cleaved Caspase-3

This protocol detects the induction of apoptosis by measuring the cleavage of caspase-3.

Materials:

- Cell line of interest
- **Bafilomycin C1**
- RIPA buffer
- Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-β-actin

- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Seed cells and treat with various concentrations of **Bafilomycin C1** for 24-48 hours. Include a vehicle control.
- Harvest and lyse the cells as described in the autophagy flux assay.
- Perform SDS-PAGE and Western blotting as described above.
- Incubate the membrane with a primary antibody against cleaved caspase-3.
- Detect and quantify the cleaved caspase-3 bands.
- The membrane can be stripped and re-probed for total caspase-3 and a loading control like β -actin.

Cell Cycle Analysis by Flow Cytometry

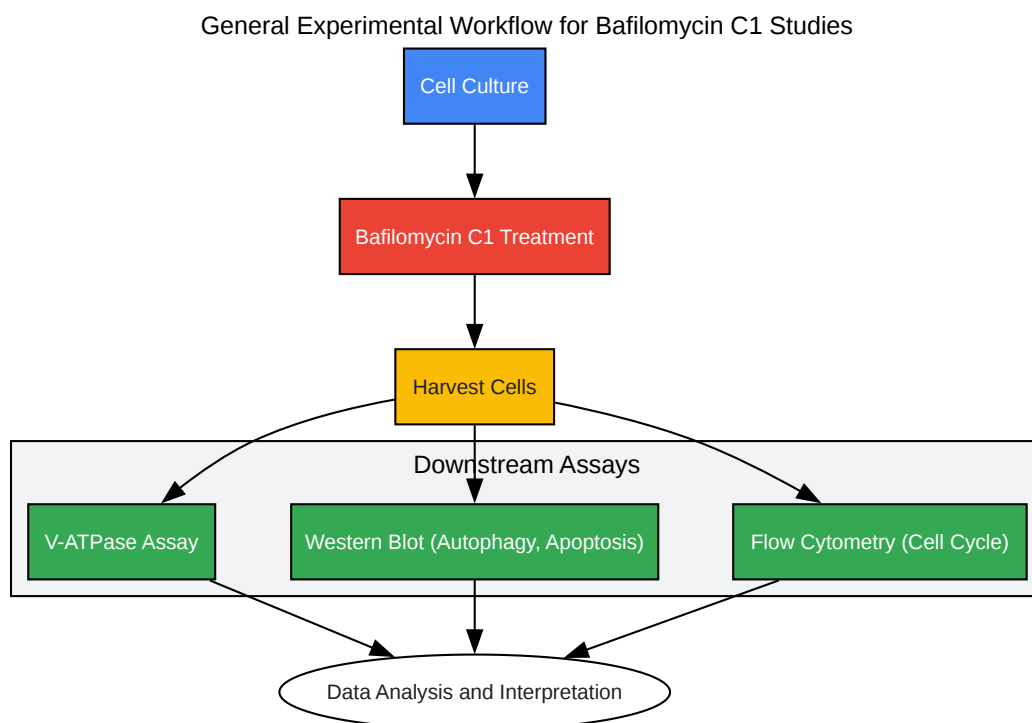
This protocol analyzes the cell cycle distribution of cells treated with **Bafilomycin C1** using propidium iodide (PI) staining.

Materials:

- Cell line of interest
- **Bafilomycin C1**
- 70% cold ethanol
- PBS
- PI/RNase Staining Buffer

Procedure:

- Seed cells in a 6-well plate and treat with **Bafilomycin C1** for 24 hours.
- Harvest both adherent and floating cells and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
- Incubate the cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer.
- Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.



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A generalized workflow for studying **Bafilomycin C1**.

Conclusion

Bafilomycin C1 is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for researchers investigating a wide range of cellular processes. Its ability to modulate autophagy, induce apoptosis, and cause cell cycle arrest highlights its potential as a lead compound in drug discovery, particularly in the context of cancer therapeutics. The detailed information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize **Bafilomycin C1** in their studies and to further unravel the complex cellular pathways it influences. As with any potent biological inhibitor,

Careful experimental design and interpretation are crucial for obtaining meaningful and reproducible results.

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